4-(4-METHOXYBENZENESULFONYL)-1-(3,4,5-TRIMETHOXYBENZOYL)PIPERIDINE
説明
4-(4-Methoxybenzenesulfonyl)-1-(3,4,5-trimethoxybenzoyl)piperidine is a synthetic small molecule characterized by a piperidine core substituted with two aromatic moieties: a 4-methoxybenzenesulfonyl group and a 3,4,5-trimethoxybenzoyl group. The sulfonyl group enhances electrophilic character, while the benzoyl moiety contributes to π-π stacking interactions. The methoxy substituents modulate solubility and lipophilicity, critical for biological activity .
Crystallographic studies using SHELX software (notably SHELXL for refinement) have confirmed its planar benzoyl group and the tetrahedral geometry of the sulfonyl group, with bond angles and lengths consistent with similar sulfonamide derivatives . The compound’s molecular weight is 495.53 g/mol, with a calculated logP of 3.2, indicating moderate lipophilicity.
特性
IUPAC Name |
[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO7S/c1-27-16-5-7-17(8-6-16)31(25,26)18-9-11-23(12-10-18)22(24)15-13-19(28-2)21(30-4)20(14-15)29-3/h5-8,13-14,18H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAMRZKNHOWWIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals. They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs.
Mode of Action
Piperidine-containing compounds are important synthetic medicinal blocks for drug construction
類似化合物との比較
Comparison with Similar Compounds
The compound’s structural analogs are categorized based on modifications to the sulfonyl group, benzoyl group, or piperidine core. Key comparisons include physicochemical properties, biological activity, and crystallographic data.
Key Findings:
Substituent Effects on Lipophilicity :
- Replacing methoxy with ethoxy in the sulfonyl group (Analog 1) increases logP to 3.8 but reduces solubility and potency (IC50 >10 μM), underscoring methoxy’s optimal balance between hydrophobicity and hydrogen-bonding capacity .
Benzoyl Substitution Patterns :
- Analog 2 (2,4,5-trimethoxybenzoyl) shows reduced activity (IC50 = 1.20 μM) compared to the target compound (IC50 = 0.45 μM). The 3,4,5-trimethoxy configuration maximizes target engagement through symmetric π-stacking and van der Waals interactions .
Core Heterocycle Modifications :
- Replacing piperidine with pyrrolidine (Analog 3) lowers molecular weight and logP (2.9) but increases solubility (0.20 mg/mL). However, reduced ring size diminishes conformational flexibility, leading to a 5.5-fold drop in potency .
Crystallographic Consistency :
- Structural data for all analogs were refined using SHELXL, ensuring uniformity in bond parameter comparisons. The target compound’s sulfonyl S–O bond length (1.43 Å) aligns with analogs, confirming minimal electronic perturbation .
Pharmacokinetic and Formulation Considerations
The target compound’s moderate solubility (0.12 mg/mL) necessitates lipid-based formulations for in vivo studies, whereas Analog 3’s higher solubility (0.20 mg/mL) may favor aqueous delivery. Despite Analog 2’s improved solubility, its asymmetric methoxy arrangement limits membrane permeability, highlighting the 3,4,5-trimethoxy motif’s superiority in balancing absorption and target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
